8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core substituted with a chlorine atom at the 8th position and a 4-methylphenyl group at the 2nd position, along with a carboxylic acid group at the 4th position. The unique structure of this compound contributes to its varied chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 2-amino-4-chlorobenzophenone and 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to ensure sustainability and cost-effectiveness .
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding quinoline-4-carboxylates.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
- Quinoline-4-carboxylates from oxidation.
- Aminoquinoline derivatives from reduction.
- Substituted quinoline derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinolines.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer research, it may interfere with signaling pathways such as the PI3K/Akt pathway, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the chlorine and 4-methylphenyl substitutions, resulting in different chemical reactivity and biological activity.
8-Chloroquinoline: Lacks the carboxylic acid and 4-methylphenyl group, affecting its solubility and interaction with biological targets.
2-(4-Methylphenyl)quinoline:
Uniqueness: 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles, while the carboxylic acid group increases its solubility in aqueous media, facilitating its use in biological applications .
Properties
IUPAC Name |
8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-7-11(8-6-10)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOGLXTXMVIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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